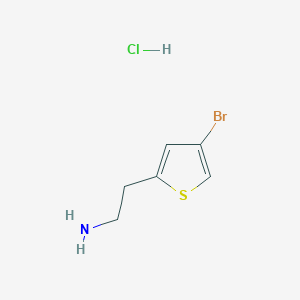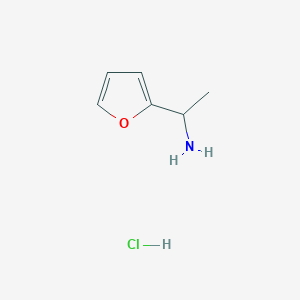
Acide (3-amino-4-chlorophényl)boronique chlorhydrate
Vue d'ensemble
Description
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides .
Synthesis Analysis
This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .Molecular Structure Analysis
The molecular formula of “(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is C6H7BClNO2 . The molecular weight is 171.39 . The InChI code is 1S/C6H8BNO2.ClH/c8-6-3-1-2-5 (4-6)7 (9)10;/h1-4,9-10H,8H2;1H .Chemical Reactions Analysis
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is commonly used in Suzuki-Miyaura coupling reactions . It can also be used in other cross-coupling reactions, such as copper-catalyzed coupling reactions, as well as in palladium-free cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is a solid compound . It has a melting point of 278-288°C . It should be stored in a sealed container in a dry room temperature environment .Applications De Recherche Scientifique
Chimie médicinale
L'acide (3-amino-4-chlorophényl)boronique chlorhydrate est utilisé en chimie médicinale, en particulier dans le développement d'inhibiteurs enzymatiques tels que les inhibiteurs de protéases. Ces composés peuvent jouer un rôle crucial dans la conception de médicaments qui ciblent des enzymes spécifiques impliquées dans les processus pathologiques .
Science des polymères
Ce composé sert de source d'acide boronique dans la synthèse de monomères fonctionnalisés par des borates. Ces monomères sont essentiels pour créer des polymères aux caractéristiques spécifiques, telles que la sensibilité à divers stimuli ou la capacité à former des structures complexes .
Systèmes d'administration de médicaments
Dans l'administration de médicaments, l'this compound peut être utilisé comme composant de transduction dans les polymères d'administration de médicaments à rétroaction contrôlée. Cela permet de contrôler précisément la libération du médicament en fonction de déclencheurs biologiques spécifiques .
Thérapie de capture de neutrons par le bore (TCNB)
Les acides amino-boroniques, y compris l'this compound, ont des applications dans les agents de TCNB. La TCNB est un type de radiothérapie utilisé pour traiter le cancer en capturant des neutrons thermiques sur des atomes de bore présents dans un composé qui a été ciblé vers les cellules tumorales .
Catalyse
Ce composé est impliqué dans les réactions de couplage croisé, qui sont des processus fondamentaux en catalyse. Ces réactions sont essentielles pour former de nouvelles liaisons chimiques et sont largement utilisées dans la synthèse de divers composés organiques .
Applications de détection
Les acides boroniques sont connus pour leurs interactions avec les cis-diols, ce qui les rend utiles dans les applications de détection. Ils peuvent être utilisés pour créer des molécules de détection qui présentent une sélectivité améliorée envers des analytes spécifiques .
Chromatographie d'affinité
Les dérivés d'acides boroniques, comme l'this compound, sont également utilisés en chromatographie d'affinité des glucides. Cette technique est utilisée pour la séparation et la purification des glucides et des glycoconjugués .
Mécanisme D'action
Safety and Hazards
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding substance contact, ensuring adequate ventilation, and evacuating the danger area .
Orientations Futures
Propriétés
IUPAC Name |
(3-amino-4-chlorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLYYSBEQYCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656956 | |
| Record name | (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-45-5 | |
| Record name | Boronic acid, (3-amino-4-chlorophenyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-chlorobenzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)


![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)





![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
